4-amino-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-amino-3-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6S/c1-7-3-4-8(2)9(5-7)10-6-11(16-15-10)12-17-18-13(20)19(12)14/h3-6H,14H2,1-2H3,(H,15,16)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQGPWGQAQLHGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NNC(=C2)C3=NNC(=S)N3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Amino-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol is a synthetic compound that has garnered attention for its diverse biological activities. This compound belongs to the triazole family, which is known for various pharmacological properties including antifungal, antiviral, anticancer, and anti-inflammatory effects. The aim of this article is to explore the biological activity of this compound through a review of relevant studies and findings.
- Molecular Formula : C13H14N6S
- Molecular Weight : 286.36 g/mol
- CAS Number : 1028417-18-6
Antitumor Activity
Research has shown that derivatives of triazole compounds exhibit significant antitumor properties. For instance, a study highlighted that structural variations in phenyl moieties can modulate biological activities towards either antiviral or antitumoral effects. The mechanism of action for antitumor activity often involves the inhibition of tubulin polymerization, which is critical for cell division .
Antiviral Properties
Triazole derivatives have been evaluated for their antiviral activities. The presence of specific substituents on the phenyl ring can enhance the antiviral efficacy of these compounds. In particular, modifications in the pyrazole moiety have been linked to increased activity against viral pathogens .
Antioxidant Activity
Compounds similar to 4-amino triazoles have demonstrated potent antioxidant capabilities. For example, studies utilizing DPPH and ABTS assays have shown that certain triazole derivatives possess antioxidant activities comparable to standard antioxidants like ascorbic acid .
Antimicrobial Activity
The antimicrobial properties of triazole derivatives are well-documented. Compounds derived from triazoles have shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The incorporation of thiol groups enhances their antimicrobial potential .
Summary of Case Studies
The biological activities of 4-amino triazoles are often attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. For instance:
- Antitumor Mechanism : Inhibition of tubulin polymerization disrupts mitotic processes in cancer cells.
- Antiviral Mechanism : Interference with viral replication processes through binding to viral proteins.
- Antioxidant Mechanism : Scavenging reactive oxygen species (ROS) reduces oxidative stress in cells.
Scientific Research Applications
Based on the search results, here's what is known about the compound 4-amino-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol:
Basic Information
- Name: this compound is a specific chemical compound .
- Molecular Formula: The molecular formula is C13H14N6S .
- Molecular Weight: The molecular weight is 286.36 g/mol .
- CAS Number: The CAS number is 1028417-18-6 .
- Synonyms: It is also known as 4-amino-3-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1H-1,2,4-triazole-5-thione .
Structural Information
Availability
- It is available for purchase from chemical suppliers .
- Purity: Typically available with a minimum purity of 95% .
Potential Applications
While the search results do not provide specific applications for this compound, they do provide information on related compounds and their applications, suggesting potential areas of interest:
- Anticonvulsant Activity: Thiazole derivatives have demonstrated anticonvulsant properties .
- Antimicrobial Activity: Schiff bases derived from triazoles have shown antimicrobial activity against various microorganisms . The electron density on the triazole nucleus can affect antibacterial and antifungal activities .
- Antibacterial and Antioxidant Applications: Triazole derivatives, including alkyl thio-1,2,4-triazole and mercapto-1,2,4-triazole compounds, have potential as antibiotic and antioxidant agents .
- Anti-proliferative activity: Some pyrazole derivatives have shown anti-proliferative activity .
Synthesis
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antioxidant Activity:
- Electron-Donating Groups: Compounds like AT and AP (4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol) with -NH₂ and -SH groups show superior free radical scavenging in DPPH• and ABTS•+ assays due to their ability to donate hydrogen atoms .
- Substituent Effects: The 4-fluorobenzylidene derivative of 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol showed reduced antioxidant activity (53.78% at 0.1 mM) compared to the parent compound (88.89% at 1 mM), highlighting the negative impact of electron-withdrawing substituents .
Antiradical Activity:
- Alkyl derivatives of 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol exhibit moderate activity, suggesting that bulky substituents may reduce efficacy .
Structural Characterization Trends
- NMR Shifts: Proton NMR spectra of triazole derivatives in DMSO show downfield shifts for -NH₂ and -SH groups, confirming their presence. For example, in 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol complexes, chemical shifts change upon metal coordination, indicating ligand behavior .
- Crystallography : Isostructural analogs (e.g., fluorophenyl-substituted triazoles) crystallize in triclinic systems with planar molecular conformations, suggesting predictable packing patterns for related compounds .
Q & A
What are the established synthetic routes for 4-amino-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol and its derivatives?
Basic Research Question
The compound is synthesized via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives, followed by functionalization. Key steps include:
- Alkylation : Reacting the parent thiol with alkyl halides in basic media (e.g., NaOH/MeOH) to form S-alkyl derivatives .
- Schiff base formation : Condensation with aldehydes (e.g., 2,6-dichlorobenzaldehyde) in glacial acetic acid to generate imine-linked derivatives .
- Purification : Extraction with solvents like THF and recrystallization from ethanol or methanol .
Reference :
What analytical techniques are critical for structural confirmation of synthesized derivatives?
Basic Research Question
Essential methods include:
- ¹H-NMR : To confirm substituent positions and proton environments .
- LC-MS : For molecular weight verification and purity assessment .
- Elemental analysis : To validate empirical formulas .
Advanced Tip : Use 2D-NMR (e.g., COSY, HSQC) for resolving complex substituent interactions in triazole-pyrazole hybrids.
Reference :
How can reaction conditions be optimized to enhance yields of S-alkyl derivatives?
Advanced Research Question
Optimization strategies involve:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reactivity for bulky alkyl halides .
- Base strength : Strong bases (e.g., K₂CO₃) enhance nucleophilic substitution efficiency .
- Temperature control : Reflux conditions (60–80°C) balance reaction rate and byproduct minimization .
Example : Fedotov et al. achieved >75% yields using NaOH/MeOH at 65°C for S-alkylation .
Reference :
How should researchers address contradictions in reported biological activity data?
Advanced Research Question
Resolve discrepancies by:
- Standardizing assays : Use consistent fungal strains (e.g., Candida albicans ATCC 10231) and protocols (CLSI M27-A3) .
- Purity verification : Ensure >95% purity via HPLC before activity testing .
- Structural validation : Confirm that substituent regiochemistry (e.g., 3-fluorophenyl vs. 2,5-dimethylphenyl) aligns with activity trends .
Reference :
What computational approaches predict the drug-likeness and target affinity of derivatives?
Advanced Research Question
Methodologies include:
- Molecular docking : Use Discovery Studio or AutoDock Vina to model interactions with targets like fungal CYP51 .
- ADME profiling : Employ SwissADME to assess solubility, bioavailability, and BBB permeability .
- QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett σ) with antifungal IC₅₀ values .
Case Study : Derivatives with logP <3.5 showed superior membrane penetration in silico models .
Reference :
How to design derivatives for improved antifungal activity via structure-activity relationships (SAR)?
Advanced Research Question
SAR-driven design principles:
- Electron-withdrawing groups : Fluorine or chlorine at the phenyl ring enhance target binding via hydrophobic interactions .
- Alkyl chain length : C3–C5 alkyl chains optimize lipophilicity without compromising solubility .
- Heterocyclic fusion : Triazolo-thiadiazine hybrids improve metabolic stability .
Example : 3-Fluorophenyl derivatives exhibited 4-fold higher activity against Aspergillus fumigatus than methyl-substituted analogs .
Reference :
What challenges arise in purifying triazole-pyrazole hybrids, and how are they mitigated?
Advanced Research Question
Common issues and solutions:
- Byproduct formation : Use column chromatography (silica gel, ethyl acetate/hexane) to separate regioisomers .
- Low solubility : Recrystallize from ethanol/water (7:3 v/v) to obtain high-purity crystals .
- Oxidative degradation : Store derivatives under inert gas (N₂/Ar) at −20°C .
Reference :
What initial biological screening protocols are recommended for novel derivatives?
Basic Research Question
Prioritize assays for:
- Antifungal activity : Broth microdilution against Candida and Aspergillus spp. .
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .
- Enzyme inhibition : Test CYP51 inhibition using UV-Vis spectroscopy .
Reference :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
